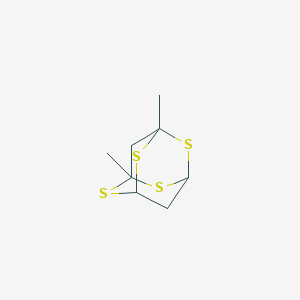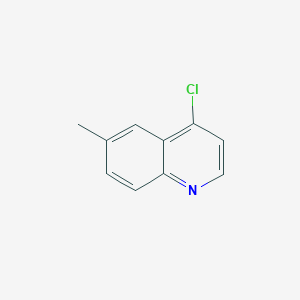
5-Phenylpyrimidine-4,6-diol
Descripción general
Descripción
5-Phenylpyrimidine-4,6-diol is a chemical compound that belongs to the family of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine and characterized by a ring structure composed of nitrogen and carbon atoms. The phenyl group attached to the pyrimidine ring suggests potential for various biological activities, as evidenced by the research on related compounds. For instance, phenylpyrimidine derivatives have been studied for their antiallergic, cardiotonic, antibacterial, and anti-inflammatory properties, as well as their potential use in pharmaceuticals .
Synthesis Analysis
The synthesis of phenylpyrimidine derivatives often involves cyclization reactions and can be enhanced by the use of ultrasound irradiation, which can lead to higher yields and shorter reaction times compared to conventional methods . For example, the synthesis of 1,6-dihydro-6-oxo-2-phenylpyrimidine-5-carboxylic acids and esters, which share a similar core structure with this compound, requires a free NH group in the pyrimidinone nucleus and specific substituents on the phenyl ring for high antiallergic activity . Additionally, the synthesis of related compounds, such as 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines, involves cyclization followed by nucleophilic substitution .
Molecular Structure Analysis
The molecular structure of phenylpyrimidine derivatives can be determined using techniques such as X-ray diffraction and quantum chemical DFT analysis. For instance, the crystal and molecular structures of diethyl 4,4'-disulfanediylbis(6-methyl-2-phenylpyrimidine-5-carboxylate) have been elucidated, revealing the compound's crystallization in an orthorhombic space group and the characteristic vibrations of its skeleton . Similarly, the structures of symmetrically 4,6-disubstituted 2-aminopyrimidines have been determined, showcasing the interplay of molecular, molecular-electronic, and supramolecular structures .
Chemical Reactions Analysis
Phenylpyrimidine derivatives can undergo various chemical reactions, including cyclopalladation, which involves the formation of a complex with palladium. This reaction has been studied in phenylpyrimidines, with selective metallation observed depending on the substituents present on the pyrimidine ring . Additionally, the reactivity of these compounds can be influenced by their electronic structure, as seen in the case of nitroso-substituted pyrimidines, which exhibit charge-assisted hydrogen bonding .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylpyrimidine derivatives are influenced by their molecular structure and substituents. For example, the presence of a disulfide bridge in a phenylpyrimidine derivative can affect its vibrational characteristics, as discussed in the context of diethyl 4,4'-disulfanediylbis(6-methyl-2-phenylpyrimidine-5-carboxylate) . Furthermore, the antibacterial activity of 6-(p-hydroxyphenylazo)-2,4-dihydroxypyrimidine against gram-positive bacteria suggests that the hydroxy and azo substituents on the pyrimidine ring can confer selective toxicity .
Aplicaciones Científicas De Investigación
Corrosion Inhibition
5-Phenylpyrimidine (5-PPM) has been studied for its effectiveness in inhibiting corrosion. Specifically, it has been observed to protect cold-rolled steel in hydrochloric acid solutions. Research by Liu Xianghong et al. (2014) demonstrates that 5-PPM acts as a good inhibitor, with its adsorption on steel surfaces following Langmuir adsorption isotherm, and it functions as a mixed-type inhibitor (Liu Xianghong et al., 2014).
Antioxidant Activities
Another significant application of phenylpyrimidine derivatives, including 5-PPM, is in the field of antioxidants. R. Dudhe et al. (2013) synthesized various derivatives and assessed their antioxidant activities using the DPPH assay. Some compounds showed significant antioxidant activities, comparable to ascorbic acid (R. Dudhe et al., 2013).
Antifungal and Anticancer Activity
R. Dudhe et al. (2014) also explored the antifungal, antioxidant, and anticancer activities of pyrimidine derivatives containing 5-PPM. They found that certain compounds exhibited significant antifungal and anticancer activities, particularly against specific cancer cell lines, as determined by the National Cancer Institute's drug discovery program (R. Dudhe et al., 2014).
Structural and Molecular Studies
The structural properties of 5-PPM derivatives have been extensively studied. For instance, the crystal structure of fenclorim, a compound related to 5-PPM, was analyzed by Eunjin Kwon et al. (2015), providing insights into intermolecular interactions and molecular configurations (Eunjin Kwon et al., 2015).
Immunomodulatory Properties
Phenylpyrimidine derivatives, including 5-PPM, have been investigated for their potential immunomodulatory effects. D. Hannah et al. (2000) examined the synthetic routes to novel 5-aryl analogues of bropirimine, a pyrimidine derivative with anticancer and interferon-inducing properties, providing insights into their biological properties (D. Hannah et al., 2000).
Eco-Friendly Synthesis Methods
The synthesis of 5-PPM derivatives has been optimized using eco-friendly methods. D. Karati et al. (2022) developed a microwave-assisted synthesis scheme, reducing the use of organic solvents and demonstrating efficient production of Schiff base congeners (D. Karati et al., 2022).
Luminescence and Photophysics
Luminescent properties of lanthanide frameworks containing 5-PPM have been explored by Li Jia et al. (2014). They synthesized novel compounds exhibiting characteristic luminescence, which can be tuned by altering ligands and reaction conditions (Li Jia et al., 2014).
Mecanismo De Acción
Target of Action
The primary targets of 5-Phenylpyrimidine-4,6-diol are currently unknown. This compound belongs to the class of organic compounds known as aminopyrimidines and derivatives . These are organic compounds containing an amino group attached to a pyrimidine ring . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Mode of Action
It is known that pyrimidines, the core structure of this compound, play a crucial role in various biological processes, including dna synthesis and repair, and rna synthesis .
Biochemical Pathways
Pyrimidines are integral components of nucleic acids and coenzymes, suggesting that they may influence various biochemical pathways .
Result of Action
It is known that pyrimidines and their derivatives can have various biological effects, including inhibitory effects on immune-activated nitric oxide production .
Propiedades
IUPAC Name |
4-hydroxy-5-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9-8(10(14)12-6-11-9)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGAQJPJIPBZCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CNC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B97853.png)
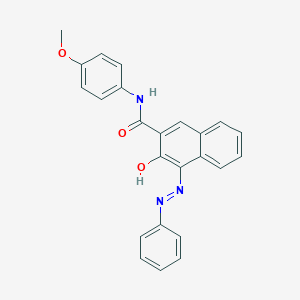

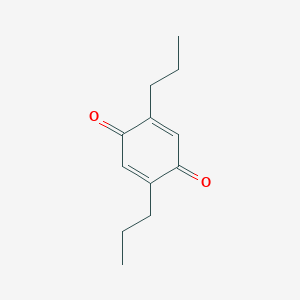
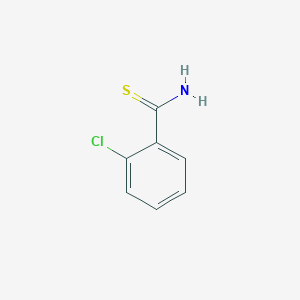
![4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline](/img/structure/B97867.png)
![5-Fluoro-3-methylbenzo[b]thiophene](/img/structure/B97868.png)


![2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol](/img/structure/B97872.png)
